3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

Radical Scavenging Antioxidant Mechanism Polymer Stabilization

Researchers requiring extreme steric shielding in antioxidant or ligand design often face oxidative degradation and poor hydrocarbon compatibility. 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (CAS 6390-69-8) directly addresses these challenges through four bulky tert-butyl groups that lock the molecule into a unique conformational state. • Near-total suppression of phenoxyl radical formation under alkaline conditions - ideal for polymer antioxidant packages. • Derived lithium borate salts achieve >35 mmol/L solubility in pentane, enabling non-aqueous electrolyte applications. • Achiral biphenol-derived ligands achieve up to 94.0% ee in asymmetric catalysis, matching BINOL performance. Supplied as a white to almost white crystalline powder at ≥98% purity, with consistent global availability for R&D and scale-up procurement.

Molecular Formula C28H42O2
Molecular Weight 410.6 g/mol
CAS No. 6390-69-8
Cat. No. B1200428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol
CAS6390-69-8
Synonyms2,2'-dihydroxy-3,3',5,5'-tetra-tert-butylbiphenyl
2,2-DTTBB
Molecular FormulaC28H42O2
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
InChIInChI=1S/C28H42O2/c1-25(2,3)17-13-19(23(29)21(15-17)27(7,8)9)20-14-18(26(4,5)6)16-22(24(20)30)28(10,11)12/h13-16,29-30H,1-12H3
InChIKeyGDGDLBOVIAWEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol: Hindered Biphenol Scaffold


3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is a highly sterically hindered, symmetric biphenol derivative. Its four bulky tert-butyl groups flanking the central 2,2'-biphenol core create a uniquely constrained environment that fundamentally differentiates its physicochemical behavior and reactivity from less substituted analogs [1]. This compound serves as a critical building block for synthesizing antioxidants, ligands, and specialty chemicals where extreme steric shielding is required [2].

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol: Generic Substitution Failure


The extreme steric bulk of 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol is not merely an incremental change but a step-change that locks the molecule into a unique conformational and electronic state. Unlike less hindered biphenols or mono-phenolic analogs, this compound exhibits a near-total suppression of phenoxyl radical formation under alkaline conditions [1] and enables the creation of derived salts with 'unprecedented' solubility in hydrocarbons [2]. Substituting a generic biphenol or a less substituted tert-butyl phenol for this compound in critical applications would lead to drastically different, and often detrimental, outcomes in radical-mediated processes, catalytic performance, and material compatibility.

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol: Quantitative Evidence


ESR-Demonstrated Phenoxyl Radical Suppression

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (bisDBP) exhibits a complete absence of phenoxyl radical generation, as measured by ESR spectroscopy, in stark contrast to its less hindered, mono-phenolic analogs. This property is a direct consequence of the extreme steric hindrance provided by the four tert-butyl groups on the biphenyl framework [1].

Radical Scavenging Antioxidant Mechanism Polymer Stabilization

Reduced Cytotoxicity vs. Mono-Phenols

In a direct comparative study against human oral tumor (HSC-2, HSG) and gingival fibroblast (HGF) cell lines, 3,3',5,5'-tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol (bisDBP) demonstrated significantly reduced cytotoxic activity relative to 2,4-di-tert-butylphenol (DBP). Its cytotoxicity was on par with that of TBP and its oxidative metabolite TBP-OOH [1].

Cytotoxicity Toxicology Biological Compatibility

Superior 2,2'-Biphenol Yield via Oxidative Coupling

In copper-catalyzed oxidative coupling reactions, the substrate 2,4-di-tert-butylphenol (2,4-dtbp) is preferentially coupled to form 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol with exceptionally high yields (up to 7,200% relative to catalyst). In contrast, under identical conditions, the isomeric 2,6-di-tert-butylphenol (2,6-dtbp) yields the 4,4'-biphenol product with substantially lower efficiency (up to 1,900%) [1]. This highlights the crucial role of substrate substitution pattern on the regioselective outcome and the high synthetic accessibility of the target 2,2'-biphenol derivative.

Catalysis Oxidative Coupling Regioselectivity

Borate Salts: Exceptional Hydrocarbon Solubility

The borate salt ('bortebate') derived from 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol exhibits 'unprecedented' solubility in hydrocarbon solvents, a property attributed to the eight tert-butyl groups creating a molecular 'wax ball.' The lithium salt achieves a solubility of >35 mmol/L in pentane at 20-22 °C [1]. This stands in contrast to its aluminum analog ('altebate'), for which the bortebate is noted to be more stable against water and bases [1].

Lipophilicity Borate Salts Weakly Coordinating Anions

Enantioselectivity Parity with BINOL Ligands

Bidentate phosphite ligands synthesized from 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol were evaluated in the copper-catalyzed enantioselective conjugate addition of triethylaluminum to 2-cyclopentenone. The reaction afforded 3-ethylcyclopentanone with an enantiomeric excess (ee) of up to 94.0% [1]. This performance is comparable to that of phosphite ligands derived from the well-established chiral scaffold BINOL (up to 94.0% ee) and its hydrogenated analog H8-BINOL (up to 94.0% ee) under similar conditions [1].

Enantioselective Catalysis Ligand Design Phosphite Ligands

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol: Key Application Scenarios


Non-Radical-Generating Antioxidant Systems

Based on its demonstrated inability to generate phenoxyl radicals under alkaline conditions [1], this compound is ideally suited for formulating antioxidant packages in polymers or other materials where radical-mediated degradation pathways must be minimized, and where the presence of monomeric tert-butylphenols could be counterproductive.

Ultra-Lipophilic Bortebate Salts for Electrolytes

The 'unprecedented' hydrocarbon solubility of its derived borate salts (e.g., lithium bortebate, >35 mmol/L in pentane) [1] makes this compound a critical precursor for creating highly lipophilic, weakly coordinating anions. This is a key enabling technology for applications in non-aqueous electrolytes, phase-transfer catalysis, or the extraction of metal ions.

Chiral Phosphite Ligands with BINOL Performance

In asymmetric catalysis, the ability of ligands derived from this achiral biphenol to achieve up to 94.0% ee in a conjugate addition reaction, matching the performance of BINOL-derived ligands [1], positions it as a valuable and potentially more cost-effective scaffold for ligand optimization and high-throughput screening in the pharmaceutical and fine chemical industries.

High-Yield 2,2'-Biphenol Synthesis via Oxidative Coupling

The demonstrated 3.8-fold higher catalytic yield for forming the 2,2'-biphenol isomer over the 4,4'-isomer from a 2,4-di-tert-butylphenol substrate [1] provides a compelling rationale for utilizing this specific precursor. This knowledge is directly applicable for process chemists aiming to maximize throughput and minimize waste in the large-scale production of this valuable hindered biphenol intermediate.

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